An In-depth Technical Guide to (3-Ethyloxetan-3-YL)methanamine: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to (3-Ethyloxetan-3-YL)methanamine: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a uniquely valuable motif.[1] Its inherent characteristics—a strained four-membered ring system containing an oxygen atom—impart a distinct three-dimensionality, polarity, and metabolic stability to parent molecules.[2][3] (3-Ethyloxetan-3-YL)methanamine, a primary amine featuring this privileged scaffold, represents a key building block for the synthesis of next-generation therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a technical resource for scientists engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
(3-Ethyloxetan-3-YL)methanamine is a chiral molecule characterized by a quaternary carbon at the 3-position of the oxetane ring, substituted with both an ethyl group and an aminomethyl group. This substitution pattern is crucial for its utility as a bioisosteric replacement for more common, and often less favorable, functional groups in drug candidates.
Figure 1: 2D Structure of (3-Ethyloxetan-3-YL)methanamine.
Table 1: Physicochemical Properties of (3-Ethyloxetan-3-YL)methanamine
| Property | Value | Source |
| CAS Number | 929900-20-9 | [4][5][6] |
| Molecular Formula | C₆H₁₃NO | [7] |
| Molecular Weight | 115.17 g/mol | [7] |
| Predicted XlogP | -0.1 | [7] |
| Monoisotopic Mass | 115.09972 Da | [7] |
| Appearance | Colorless to light yellow liquid (inferred) | N/A |
| Boiling Point | Not determined | N/A |
| Density | Not determined | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Synthesis and Reaction Chemistry
The synthesis of (3-Ethyloxetan-3-YL)methanamine is not widely detailed in standard chemical literature, but key patent documents outline a viable synthetic pathway. A notable method involves a two-step conversion from the corresponding alcohol, (3-ethyloxetan-3-yl)methanol.[8]
Figure 2: General synthetic workflow for (3-Ethyloxetan-3-YL)methanamine.
Experimental Protocol: A Two-Step Synthesis
The following protocol is based on the methodology described in patent literature for the synthesis of 3-substituted oxetane methanamines.[8]
Step 1: Synthesis of the Mesylate Intermediate
-
To a stirred solution of (3-ethyloxetan-3-yl)methanol in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a tertiary amine base such as triethylamine (1.2 equivalents).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be used in the next step without further purification.
Causality Behind Experimental Choices: The use of a sulfonyl chloride, such as methanesulfonyl chloride, converts the primary hydroxyl group into a good leaving group (mesylate). The reaction is performed at low temperature to control the exothermic reaction and prevent side reactions. A non-nucleophilic base is used to neutralize the HCl generated during the reaction.
Step 2: Amination to Yield (3-Ethyloxetan-3-YL)methanamine
-
Dissolve the crude sulfonate ester from the previous step in a suitable solvent, such as a solution of ammonia in methanol or in a pressure vessel with liquid ammonia.
-
Heat the reaction mixture in a sealed vessel to a temperature sufficient to drive the nucleophilic substitution, typically ranging from 60 to 100 °C.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction vessel and carefully vent any excess pressure.
-
Concentrate the reaction mixture to remove the solvent and excess ammonia.
-
Purify the resulting crude amine by distillation under reduced pressure or by column chromatography to obtain (3-Ethyloxetan-3-YL)methanamine.
Self-Validating System: The progress of each step can be reliably monitored by standard analytical techniques (TLC, GC, LC-MS). The identity and purity of the final product should be confirmed by spectroscopic analysis.
Spectroscopic Characterization (Predicted)
While experimental spectra for (3-Ethyloxetan-3-YL)methanamine are not publicly available, its spectroscopic features can be predicted based on its structure and comparison with analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the oxetane ring (typically appearing as multiplets in the 4.0-5.0 ppm region), and the aminomethyl protons (a singlet or AB quartet adjacent to the quaternary center). The N-H protons of the primary amine will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The quaternary carbon of the oxetane ring and the carbons bonded to the oxygen and nitrogen atoms will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit key absorptions for a primary amine, including:
-
N-H stretching: A pair of medium-intensity bands in the region of 3300-3500 cm⁻¹.
-
N-H bending (scissoring): A band around 1590-1650 cm⁻¹.
-
C-N stretching: A weak to medium band in the 1020-1250 cm⁻¹ region. The spectrum will also show characteristic C-H stretching bands for the alkyl groups below 3000 cm⁻¹ and a prominent C-O-C stretching band for the oxetane ether linkage.
Mass Spectrometry
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (115.17). A key fragmentation pathway for primary amines is the alpha-cleavage, which for this molecule would lead to the loss of an ethyl radical to form a stable iminium cation.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the (3-Ethyloxetan-3-YL)methanamine moiety into drug candidates can offer several strategic advantages:
-
Bioisosterism: The 3,3-disubstituted oxetane can act as a bioisostere for gem-dimethyl or carbonyl groups. This substitution can block metabolic oxidation at that position while improving aqueous solubility and reducing lipophilicity, in contrast to the often lipophilic gem-dimethyl group.[2][3]
-
Modulation of Physicochemical Properties: The polar oxetane ring can enhance aqueous solubility and reduce the pKa of a nearby basic nitrogen, which can be beneficial for optimizing oral absorption and reducing off-target effects, such as hERG channel inhibition.[9]
-
Improved Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation, and its placement can shield adjacent functional groups from enzymatic attack.[1]
-
Enhanced Target Binding: The rigid, three-dimensional nature of the oxetane scaffold can provide a vector for substituents that can explore new regions of a protein binding pocket, potentially leading to improved potency and selectivity.[3]
Figure 3: Logic diagram illustrating the role of (3-Ethyloxetan-3-YL)methanamine in lead optimization.
Safety and Handling
While a specific safety data sheet for (3-Ethyloxetan-3-YL)methanamine is not widely available, data for the closely related (3-Methyloxetan-3-yl)methanamine (CAS 153209-97-3) provides guidance on handling.[10][11] This class of compounds should be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements (inferred):
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.
-
-
Storage:
-
Store in a well-ventilated place. Keep cool. Keep container tightly closed.
-
-
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.
-
Conclusion
(3-Ethyloxetan-3-YL)methanamine is a valuable and versatile building block for contemporary drug discovery. Its unique structural and electronic properties, conferred by the 3,3-disubstituted oxetane ring, offer medicinal chemists a powerful tool to address common challenges in lead optimization, including poor solubility, metabolic instability, and high lipophilicity. While detailed experimental data for this specific compound remains limited in the public domain, its synthesis is accessible through established methods. The strategic incorporation of this moiety holds significant promise for the development of safer and more effective medicines.
References
-
ChemBK. (3-Methyloxetan-3-yl)methanamine. Available at: [Link]
-
PubChem. (3-Methyloxetan-3-yl)methanamine. National Institutes of Health. Available at: [Link]
-
Rhenium Bio Science. (3-Ethyloxetan-3-yl)methanamine 97%. Available at: [Link]
-
PubChem. (Oxetan-3-yl)methanamine. National Institutes of Health. Available at: [Link]
-
Chem-Gold. (3-Ethyloxetan-3-yl)methanamine [929900-20-9] 97%. Available at: [Link]
- Google Patents. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available at: [Link]
- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Inform
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
PubChemLite. (3-ethyloxetan-3-yl)methanamine (C6H13NO). Available at: [Link]
-
United States Patent and Trademark Office. Patent Public Search. Available at: [Link]
-
NIST WebBook. 3-Ethyl-3-hydroxymethyl oxetane. Available at: [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC - PubMed Central. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine. Available at: [Link]
-
United States Patent and Trademark Office. Search for patents. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Available at: [Link]
-
J-PlatPat | WIPO Inspire. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine. Available at: [Link]
-
United States Patent and Trademark Office. Patent Public Search. Available at: [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. Available at: [Link]
-
Japan Patent Office. Available at: [Link]
-
Biological activity of compounds 30003-30007 and 40003-40007. ResearchGate. Available at: [Link]
-
Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. Available at: [Link]
-
C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. Available at: [Link]
-
Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ResearchGate. Available at: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl) 2 H. Available at: [Link]
-
Ethanamine, N-ethyl-N-methyl- - the NIST WebBook. Available at: [Link]
-
Ethanamine, N-methyl- - the NIST WebBook. Available at: [Link]
-
(oxetan-3-yl)methanamine (C4H9NO). PubChemLite. Available at: [Link]
-
C3H8O CH3OCH2CH3 mass spectrum of methoxyethane. Doc Brown's Chemistry. Available at: [Link]
Sources
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rheniumshop.co.il [rheniumshop.co.il]
- 5. chem-gold.com [chem-gold.com]
- 6. 929900-20-9 CAS|(3-Ethyloxetan-3-yl)MethanaMine|生产厂家|价格信息 [m.chemicalbook.com]
- 7. PubChemLite - (3-ethyloxetan-3-yl)methanamine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 8. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 9. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(3-Methyloxetan-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
